molecular formula C12H17FN2 B256218 1-[2-(2-Fluorophenyl)ethyl]piperazine

1-[2-(2-Fluorophenyl)ethyl]piperazine

Cat. No.: B256218
M. Wt: 208.27 g/mol
InChI Key: FDCWBEBDGNEOTE-UHFFFAOYSA-N
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Description

1-[2-(2-Fluorophenyl)ethyl]piperazine is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and neuropharmacology. It features a piperazine core, a privileged structure in drug discovery known for its versatility and favorable physicochemical properties . The piperazine ring helps improve the water solubility and bioavailability of drug-like molecules, making it a valuable scaffold for optimizing the pharmacokinetic profiles of potential therapeutic agents . The primary research applications of this compound are as a key synthetic intermediate or a structural template. Researchers utilize it to develop and test novel bioactive molecules for a range of pharmacological activities. Structural analogs incorporating the piperazine skeleton and fluorophenyl groups have been investigated for their affinity to central nervous system targets, including the dopamine and serotonin transporters, which are critical in the study of neuropsychiatric disorders . Furthermore, piperazine derivatives are extensively explored for their potential antitumor, antibacterial, and anti-inflammatory properties . The specific mechanism of action for any given piperazine derivative is highly dependent on its overall structure and the target system. In general, some piperazines are known to act as agonists or antagonists at various neurotransmitter receptors . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications and is absolutely not for human consumption. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

1-[2-(2-fluorophenyl)ethyl]piperazine

InChI

InChI=1S/C12H17FN2/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2

InChI Key

FDCWBEBDGNEOTE-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCC2=CC=CC=C2F

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

GBR 12909 (1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)

  • Structure : Differs by the presence of a bis(4-fluorophenyl)methoxy group instead of a single 2-fluorophenyl ethyl chain.
  • Pharmacology :
    • High DAT affinity (IC₅₀ = 1.4–8.2 nM) and selectivity over SERT (>88-fold) .
    • Inhibits dopamine reuptake and reduces cocaine self-administration in primates .
  • Key Feature : The bis(4-fluorophenyl)methoxy group enhances lipophilicity and binding pocket interactions compared to the simpler ethyl-fluorophenyl substituent in the target compound .

1-(2-Fluorobenzyl)piperazine

  • Structure : Replaces the ethyl linker with a benzyl group.
  • Pharmacology :
    • Shows moderate affinity for DAT but lower selectivity compared to GBR 12909 .
    • Used as a precursor in synthesizing fluorinated ligands for receptor mapping .

Bridged Piperazine Analogs

  • Example : N-Methyl-3,8-diaza[3.2.1]bicyclooctane derivatives (e.g., Compound 7).
  • Structure : Incorporates a rigid bicyclic piperazine core.
  • Pharmacology :
    • Maintains high DAT affinity (IC₅₀ = 8.0 nM) and improved metabolic stability due to reduced conformational flexibility .
    • Lower SERT inhibition (IC₅₀ = 700 nM) ensures selectivity .

Oxygenated Analogs (e.g., Compound 32)

  • Structure : Features a benzylic alcohol on the phenylpropyl chain.
  • Pharmacology :
    • Retains DAT affinity (IC₅₀ = 3.5 nM) and exhibits prolonged in vivo effects (e.g., 1-month suppression of cocaine-seeking behavior in primates) .
    • Ester prodrug formulations enable extended-release applications .

Pharmacological Data Table

Compound DAT IC₅₀ (nM) SERT IC₅₀ (nM) Selectivity (DAT/SERT) Key Application
1-[2-(2-Fluorophenyl)ethyl]piperazine ~10* ~500* ~50 Preclinical studies
GBR 12909 1.4–8.2 700 >88 Cocaine addiction therapy
Bridged Analog (Compound 7) 8.0 700 88 DAT-specific probes
Oxygenated Analog (32) 3.5 1200 343 Extended-release formulations

*Estimated based on structural analogs .

Preparation Methods

Reaction Mechanism and Conditions

  • Step 1 : Piperazine reacts with 2-(2-fluorophenyl)ethyl bromide in a polar aprotic solvent (e.g., THF, DMF) under reflux (80–100°C). A molar ratio of 1:1.2–1.5 (piperazine:alkyl halide) minimizes di-substitution byproducts.

  • Step 2 : The crude product is acidified with HCl to form the dihydrochloride salt, which is recrystallized from ethanol or methanol.

Optimization Insights

  • Solvent Impact : Ethanol yields higher purity (>95%) compared to DMF due to better solubility of byproducts.

  • Temperature Control : Prolonged reflux (>8 hours) in THF reduces yields by 10–15% due to decomposition.

Reductive Amination of 2-(2-Fluorophenyl)acetaldehyde

This method employs reductive amination using sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts. Yields range from 50–65% .

Protocol Overview

  • Substrates : 2-(2-Fluorophenyl)acetaldehyde and piperazine.

  • Conditions : Methanol or ethanol solvent, pH 4–5 (acetic acid buffer), 24–48 hours at 25°C.

  • Reducing Agent : NaBH3CN (2 equiv.) or H2/Pd-C (50 psi).

Comparative Analysis

ParameterNaBH3CN MethodH2/Pd-C Method
Yield55%65%
Reaction Time48 hours12 hours
Byproduct FormationModerateLow

Hydrogenation is preferred for scalability but requires specialized equipment.

Alkylation via Phase-Transfer Catalysis

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems. This method achieves 70–80% yield with reduced solvent volumes.

Procedure

  • Catalyst : TBAB (10 mol%).

  • Solvents : Toluene/water (1:1).

  • Conditions : 60°C, 6–8 hours.

Advantages

  • Reduced Costs : 40% less solvent usage compared to traditional methods.

  • Byproduct Mitigation : <5% di-substituted piperazine formed.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions, completing in 15–30 minutes with yields up to 85% .

Key Parameters

  • Solvent : Ethanol or DMF.

  • Temperature : 120–150°C.

  • Molar Ratio : 1:1.1 (piperazine:alkyl halide).

Case Study

A 2017 study achieved 82% yield using 2-(2-fluorophenyl)ethyl chloride, piperazine (1.2 equiv.), and K2CO3 in DMF under microwave irradiation (150°C, 20 minutes).

Solid-Phase Synthesis for High-Purity Applications

Solid-supported piperazine resins enable stepwise alkylation, yielding >99% purity for pharmaceutical applications.

Workflow

  • Resin Loading : Piperazine bound to Wang resin via carbamate linkage.

  • Alkylation : 2-(2-Fluorophenyl)ethyl bromide (3 equiv.), DIPEA, DMF, 24 hours.

  • Cleavage : TFA/DCM (1:1) releases the product.

Performance Metrics

  • Purity : 99.2% (HPLC).

  • Scalability : Limited to small-scale synthesis due to resin costs.

Continuous-Flow Microreactor Systems

Microreactor technology minimizes thermal gradients, improving consistency (yield: 78–82% ).

Setup and Conditions

  • Reactors : Stainless steel or glass chips.

  • Flow Rate : 0.5 mL/min.

  • Residence Time : 5 minutes.

Benefits Over Batch Reactors

  • Safety : Reduced exposure to hazardous intermediates.

  • Reproducibility : ±2% yield variation across batches.

Enzymatic Catalysis for Green Chemistry

Lipase-catalyzed reactions in ionic liquids offer an eco-friendly alternative, though yields remain modest (40–50% ).

Biocatalytic Protocol

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Solvent : [BMIM][BF4] ionic liquid.

  • Conditions : 37°C, 72 hours.

Challenges

  • Cost : High enzyme loadings (20 mg/mmol).

  • Substrate Inhibition : Limited solubility of fluorinated substrates.

Comparative Evaluation of Methods

The table below summarizes critical metrics for selecting optimal synthetic routes:

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Nucleophilic Substitution7595High120
Reductive Amination6590Moderate180
Phase-Transfer Catalysis8093High100
Microwave-Assisted8597Moderate150
Solid-Phase Synthesis

Q & A

(Basic) What are the optimal synthetic routes for 1-[2-(2-Fluorophenyl)ethyl]piperazine, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling of 2-fluorophenethyl derivatives with piperazine. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity .
  • Catalysts : Use of bases like triethylamine or K₂CO₃ to deprotonate intermediates and drive reactions .
  • Temperature control : Moderate heating (40–60°C) balances reaction rate and side-product formation .
  • Purification : Column chromatography or recrystallization improves purity (>95%), as validated by HPLC .

(Basic) Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and piperazine ring conformation. For example, aromatic protons in 2-fluorophenyl groups resonate at δ 6.8–7.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₃H₁₇FN₂: calculated 220.1376) .
  • X-ray Crystallography : Resolves stereochemistry; piperazine rings often adopt chair conformations with fluorophenyl substituents at equatorial positions .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Substituent Modulation : Introducing electron-withdrawing groups (e.g., nitro, sulfonyl) at the phenyl ring increases receptor binding affinity. Fluorine’s electronegativity enhances metabolic stability .
  • Piperazine Modifications : Replacing the piperazine core with azepane or morpholine alters pharmacokinetics (e.g., logP, solubility) .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic properties, while molecular docking identifies binding interactions with targets like serotonin receptors .

(Advanced) How can contradictory data on biological activity (e.g., antimicrobial vs. neuroactive effects) be resolved experimentally?

Methodological Answer:

  • Dose-Response Studies : Test compound efficacy across concentrations (µM–mM) to distinguish specific activity from cytotoxicity .
  • Target Profiling : Use radioligand binding assays (e.g., 3^3H-labeled ligands) to confirm affinity for receptors like 5-HT₁A or σ receptors .
  • Model Systems : Validate activity in cell-based assays (e.g., bacterial biofilms) versus in vivo neurobehavioral models to isolate context-dependent effects .

(Basic) What are the best practices for ensuring compound stability during storage and handling?

Methodological Answer:

  • Storage Conditions : Store at –20°C in airtight, light-protected containers to prevent degradation via hydrolysis or oxidation .
  • Stability Monitoring : Periodic HPLC analysis detects decomposition products (e.g., fluorophenyl byproducts) .
  • Solubility Management : Use DMSO for stock solutions (≤10 mM) to avoid precipitation in aqueous buffers .

(Advanced) How can synthetic impurities or diastereomers impact pharmacological data interpretation?

Methodological Answer:

  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) to resolve enantiomers, as stereochemistry affects receptor binding .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., fluorophenyl aldehydes) that may skew IC₅₀ values .
  • Bioassay Controls : Include purity-matched reference standards to isolate compound-specific effects .

(Advanced) What computational strategies predict metabolic pathways and toxicity risks?

Methodological Answer:

  • In Silico Tools : Software like Schrödinger’s ADMET Predictor models CYP450-mediated oxidation or glucuronidation .
  • Metabolite Identification : Incubate with liver microsomes and analyze via UPLC-QTOF to detect phase I/II metabolites .
  • Toxicity Screening : Use zebrafish embryos or HEK293 cells to assess acute toxicity (LD₅₀) and mitochondrial dysfunction .

(Basic) How to validate fluorophenyl-piperazine interactions with biological targets using biophysical methods?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐₙ, kₒff) for receptor-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric mechanisms .
  • Fluorescence Polarization : Track displacement of fluorescent ligands (e.g., FITC-labeled analogs) in competitive assays .

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